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molecular formula C5H7ClO2 B8781706 (S)-tetrahydrofuran-2-carbonyl chloride

(S)-tetrahydrofuran-2-carbonyl chloride

Cat. No. B8781706
M. Wt: 134.56 g/mol
InChI Key: DVCFNCQPOANJGU-BYPYZUCNSA-N
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Patent
US05591846

Procedure details

To a stirred solution of N,N'-bis[2,3-bis(acetyloxy)propyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide (8.73 g, 10 mmol) in N,N-dimethylacetamide (30 mL), was added in drops tetrahydro-2-furancarbonyl chloride (1.8 g, 13 mmol) (prepared as in part A of Example 18) at 0°-5°. After the addition, the mixture was stirred at 0°-5° for 0.5 hour, then at room temperature for 20 hours. Nitrogen gas was purged through the solution for 0.25 hour, and the N,N-dimethylacetamide was removed in vacuo at 40°. The residue was dissolved in ethyl acetate (200 mL), and the solution was washed successively with cold aqueous sodium bicarbonate (2×50 mL), water (2×50 mL) and saturated sodium chloride (2×50 mL). After drying over sodium sulfate, the solvent was removed in vacuo to obtain the title B furanilide as an off-white foamy material (9.27 g, crude). The crude product (7.2 g), upon purification by column chromatography over silica gel (mobile phase: hexane/ethyl acetate) furnished N,N'-bis[2,3-bis (acetyloxy)propyl]-2,4,6-triiodo-5-[[(tetrahydro-2-furanyl)carbonyl]amino]-1,3-benzenedicarboxamide (6.19 g), m.p. 101°-104°.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(COC(=O)C)CNC([C:10]1[C:15](I)=[C:14]([NH2:17])[C:13](I)=[C:12](C(NCC(OC(=O)C)COC(=O)C)=O)[C:11]=1I)=O)(=O)C.[O:39]1[CH2:43][CH2:42][CH2:41][CH:40]1[C:44](Cl)=[O:45]>CN(C)C(=O)C>[O:39]1[CH:43]=[CH:42][CH:41]=[C:40]1[C:44]([NH:17][C:14]1[CH:15]=[CH:10][CH:11]=[CH:12][CH:13]=1)=[O:45]

Inputs

Step One
Name
Quantity
8.73 g
Type
reactant
Smiles
C(C)(=O)OC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(COC(C)=O)OC(C)=O)I)COC(C)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
O1C(CCC1)C(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 0°-5° for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared as in part A of Example 18) at 0°-5°
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
at room temperature for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Nitrogen gas was purged through the solution for 0.25 hour
Duration
0.25 h
CUSTOM
Type
CUSTOM
Details
the N,N-dimethylacetamide was removed in vacuo at 40°
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (200 mL)
WASH
Type
WASH
Details
the solution was washed successively with cold aqueous sodium bicarbonate (2×50 mL), water (2×50 mL) and saturated sodium chloride (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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